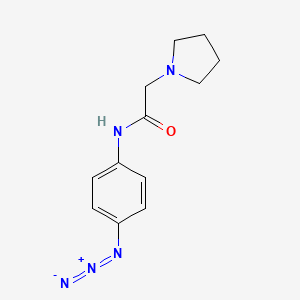
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of 4-Azidobenzoic Acid: This can be achieved by diazotization of 4-aminobenzoic acid followed by treatment with sodium azide.
Coupling with Pyrrolidine: The 4-azidobenzoic acid is then coupled with pyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide largely depends on the functional group transformations it undergoes. The azide group can be converted into reactive intermediates that can interact with various molecular targets, facilitating the formation of covalent bonds with biomolecules or other substrates. This reactivity is harnessed in bioconjugation and click chemistry applications.
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with an amine group instead of an azide.
N-(4-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Contains a nitro group instead of an azide.
Uniqueness: N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in labeling techniques.
Eigenschaften
CAS-Nummer |
921201-87-8 |
|---|---|
Molekularformel |
C12H15N5O |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-(4-azidophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N5O/c13-16-15-11-5-3-10(4-6-11)14-12(18)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,14,18) |
InChI-Schlüssel |
AXIZIPDBQTVCFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


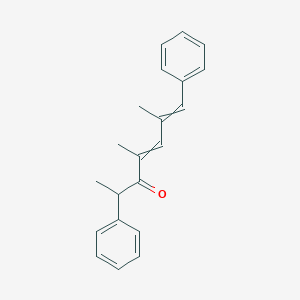
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
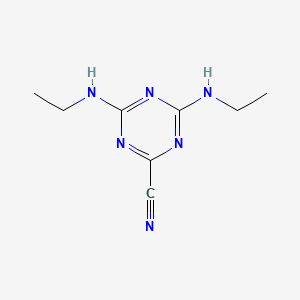
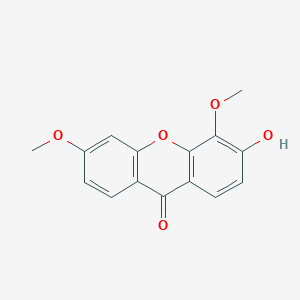

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
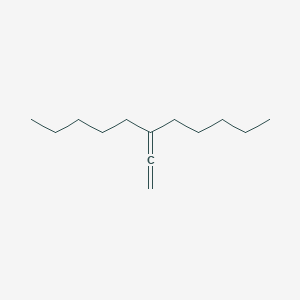
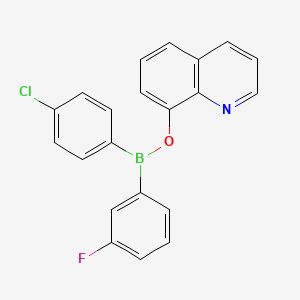

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)


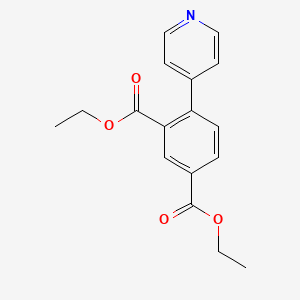
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
